Cas no 26249-15-0 (Benzaldehyde, 4-methoxy-)

Benzaldehyde, 4-methoxy- 化学的及び物理的性質
名前と識別子
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- p-Anisaldehyde (8CI)
- 4-Methoxybenzaldehyde
- 4-Anisaldehyde
- Anisaldehyde
- Anisic aldehyde
- Aubepine
- Crategine
- NSC 5590
- Obepin
- p-Anisic aldehyde
- p-Formylanisole
- p-Methoxybenzaldehyde
- Benzaldehyde, 4-methoxy-
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- インチ: 1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3
- InChIKey: ZRSNZINYAWTAHE-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=CC(C=O)=CC=1
Benzaldehyde, 4-methoxy- 関連文献
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
Benzaldehyde, 4-methoxy-に関する追加情報
Benzaldehyde, 4-methoxy- (CAS No. 26249-15-0): A Comprehensive Overview in Modern Chemical Research
Benzaldehyde, 4-methoxy-, with the chemical identifier CAS No. 26249-15-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aromatic aldehyde derivative, characterized by a methoxy group at the fourth position of the benzene ring, has garnered considerable attention due to its versatile applications and structural properties. The compound's unique molecular configuration not only makes it a valuable intermediate in synthetic chemistry but also positions it as a key player in various biochemical and pharmacological studies.
The structural motif of Benzaldehyde, 4-methoxy- encompasses both electron-donating and withdrawing effects, which are critical in determining its reactivity and interaction with biological systems. The methoxy group enhances the compound's solubility in polar solvents while influencing its electronic properties, making it an attractive candidate for further functionalization. This balance of hydrophobicity and hydrophilicity is particularly relevant in drug design, where optimal solubility and bioavailability are paramount.
In recent years, Benzaldehyde, 4-methoxy- has been extensively studied for its potential in medicinal chemistry. Its aldehyde functionality allows for the formation of Schiff bases and other heterocyclic compounds, which are known to exhibit a wide range of biological activities. For instance, derivatives of this compound have shown promise in the development of antimicrobial agents, highlighting its role in combating resistant bacterial strains. The methoxy-substituted benzaldehyde scaffold also serves as a precursor in the synthesis of more complex molecules, such as flavonoids and coumarins, which are integral to numerous pharmacological applications.
The pharmaceutical industry has leveraged the versatility of Benzaldehyde, 4-methoxy- to explore novel therapeutic avenues. Researchers have identified its utility in designing small-molecule inhibitors targeting specific enzymes involved in metabolic pathways. These inhibitors could potentially be used to treat conditions such as diabetes and hyperlipidemia by modulating key biochemical processes. Additionally, the compound's ability to chelate metal ions has opened doors for applications in metallodrug development, where metal-based therapeutics are being investigated for their efficacy against cancer and inflammatory diseases.
From an academic perspective, Benzaldehyde, 4-methoxy- continues to be a cornerstone in organic synthesis education and research. Its straightforward synthesis routes make it an ideal candidate for teaching students about aldehyde chemistry and aromatic substitution reactions. Moreover, its role as a building block for more complex molecules underscores its importance in advancing synthetic methodologies. Recent advancements in green chemistry have also prompted researchers to explore sustainable methods for producing this compound, aligning with global efforts to minimize environmental impact.
The biochemical properties of Benzaldehyde, 4-methoxy- have not gone unnoticed by the scientific community. Studies have demonstrated its potential role as a signaling molecule or intermediate in enzymatic pathways within living organisms. While much remains to be uncovered about its biological functions, these findings suggest that it could be involved in processes ranging from plant defense mechanisms to human metabolism. Such discoveries underscore the need for further exploration into natural products that share structural similarities with this compound.
In conclusion, Benzaldehyde, 4-methoxy- (CAS No. 26249-15-0) stands out as a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structural features make it a valuable tool in pharmaceutical development, synthetic chemistry, and biochemical research. As scientists continue to unravel its potential applications and mechanisms of action, this compound is poised to remain at the forefront of innovation in chemical science.
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